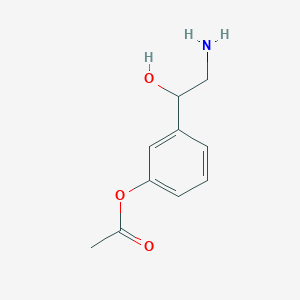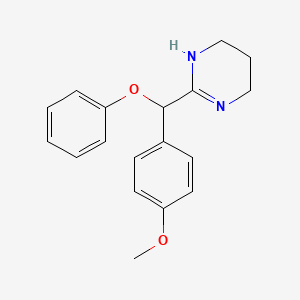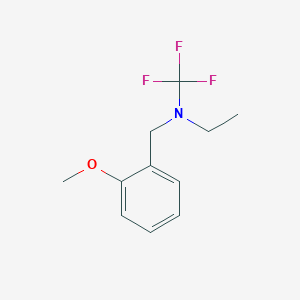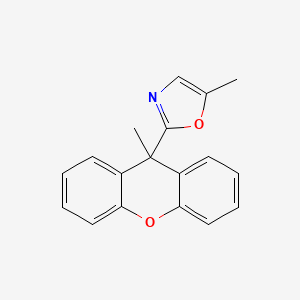
6-Oxopiperidin-3-yl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxopiperidin-3-yl benzenesulfonate is an organic compound that features a piperidinone ring substituted with a benzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxopiperidin-3-yl benzenesulfonate typically involves the reaction of piperidin-3-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{Piperidin-3-one} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Oxopiperidin-3-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form piperidine derivatives.
Substitution: The benzenesulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Applications De Recherche Scientifique
6-Oxopiperidin-3-yl benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Oxopiperidin-3-yl benzenesulfonate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The benzenesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid: An organosulfur compound with similar sulfonate functionality.
Piperidin-3-one: The parent compound of 6-Oxopiperidin-3-yl benzenesulfonate.
N-oxides of piperidinone derivatives: Compounds with similar structural features but different oxidation states.
Uniqueness: this compound is unique due to the combination of the piperidinone ring and the benzenesulfonate group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H13NO4S |
|---|---|
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
(6-oxopiperidin-3-yl) benzenesulfonate |
InChI |
InChI=1S/C11H13NO4S/c13-11-7-6-9(8-12-11)16-17(14,15)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |
Clé InChI |
UTKCWWLBBBJBEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NCC1OS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)


![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)

![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)


![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)


